N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a pyrazine ring. The ethyl linkage connects the pyrazole moiety to an imidazolidine carboxamide scaffold modified with a methylsulfonyl group and a 2-oxo functionality. Its synthesis likely involves multi-step reactions, including cyclization, sulfonylation, and coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4S/c1-29(27,28)24-9-8-22(17(24)26)16(25)20-6-7-23-15(12-2-3-12)10-13(21-23)14-11-18-4-5-19-14/h4-5,10-12H,2-3,6-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKTWHNDLPUEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 319.42 g/mol. The structure includes a pyrazole ring, a cyclopropyl group, and an imidazolidine core, which are pivotal in determining its biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazole and imidazolidine rings |
| Functional Groups | Methylsulfonyl and carboxamide |
| Molecular Weight | 319.42 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), suggesting that the compound may possess similar properties. A study highlighted that modifications in the pyrazole core could enhance the bactericidal activity against Mtb, with minimum inhibitory concentrations (MICs) reported below 0.5 μM for some derivatives .
Anticancer Potential
The compound's structural analogs have been investigated for anticancer activities. A notable study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, revealing that certain pyrazole derivatives can inhibit tumor growth effectively . The presence of the imidazolidine moiety may further contribute to its anticancer potential by interacting with specific cellular targets involved in cancer proliferation.
The proposed mechanism of action for compounds containing pyrazole and imidazolidine involves interference with cellular processes such as:
- Cell Wall Biosynthesis : Similar compounds have shown to disrupt cell wall integrity in bacteria.
- Enzyme Inhibition : The presence of sulfonamide groups may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
Study 1: Antimicrobial Activity Against Mtb
In an experimental setup, a series of pyrazole-based compounds were synthesized and tested against Mtb. The study established a structure-activity relationship (SAR) indicating that specific substitutions on the pyrazole ring significantly influenced antimicrobial potency. The compound under review demonstrated moderate activity with further optimization needed to enhance efficacy .
Study 2: Anticancer Screening
A multicenter study screened various compounds for anticancer activity using spheroid models to mimic tumor environments. The results indicated that compounds similar to this compound exhibited promising results in reducing tumor viability, suggesting potential pathways for therapeutic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyrazole, pyrazine, and imidazolidine motifs. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity vs. However, its methylsulfonyl group may improve solubility relative to lipophilic benzodioxol derivatives .
Lumping Strategy Relevance :
- As per the lumping strategy , the target compound could be grouped with other sulfonamide- or pyrazole-containing molecules for reaction modeling. For example, its methylsulfonyl group aligns with sulfonate-containing compounds like QY, enabling simplified kinetic studies despite structural differences.
Synthetic Challenges :
- Unlike the benzodioxol-imidazole compound (synthesized via hydrazine coupling and X-ray-confirmed configuration ), the target compound’s imidazolidine carboxamide moiety likely requires stringent stereochemical control during cyclization.
Research Implications and Data Gaps
- Comparative studies with FDA-approved kinase inhibitors (e.g., imatinib) are needed.
- Environmental and Metabolic Fate : The methylsulfonyl group may confer resistance to oxidative degradation, contrasting with benzodioxol derivatives prone to enzymatic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
